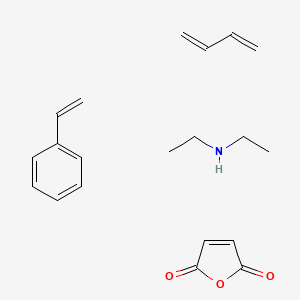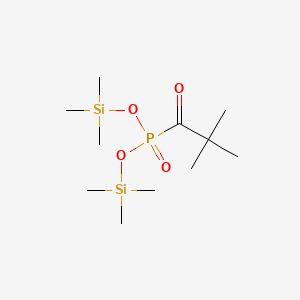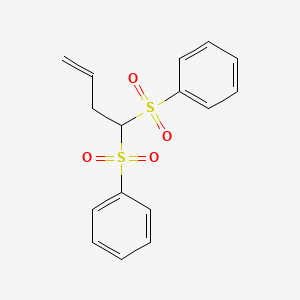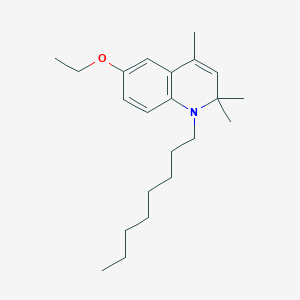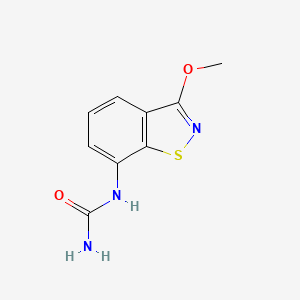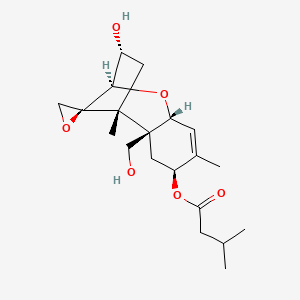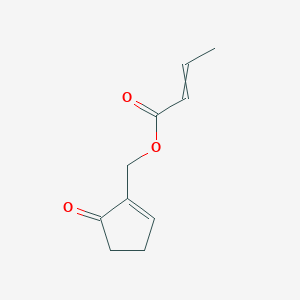
(5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring with a ketone group at the 5-position and a but-2-enoate ester group attached to the methyl group. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of (5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then subjected to further reactions to introduce the ketone and ester functionalities. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like Lewis acids to facilitate the cycloaddition and subsequent transformations.
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
(5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester groups can participate in various biochemical reactions, influencing cellular processes. For example, the ketone group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular targets.
Comparación Con Compuestos Similares
(5-Oxocyclopent-1-en-1-yl)methyl but-2-enoate can be compared with other similar compounds, such as:
Cyclopentanone derivatives: These compounds share the cyclopentane ring structure but differ in the functional groups attached, leading to variations in reactivity and applications.
But-2-enoate esters: These esters have similar ester functionalities but differ in the alkyl or aryl groups attached, affecting their chemical properties and uses.
The uniqueness of this compound lies in its combination of a cyclopentene ring with both ketone and ester groups, providing a versatile platform for chemical modifications and applications.
Propiedades
Número CAS |
106281-46-3 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(5-oxocyclopenten-1-yl)methyl but-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-4-10(12)13-7-8-5-3-6-9(8)11/h2,4-5H,3,6-7H2,1H3 |
Clave InChI |
VWBLMJQSBXLUNQ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)OCC1=CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile](/img/structure/B14324659.png)
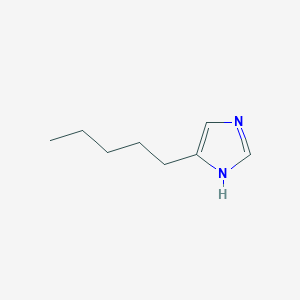
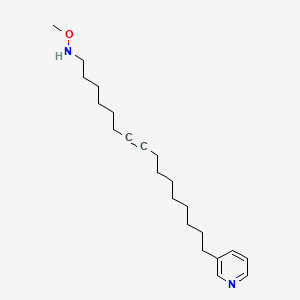
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
